molecular formula C17H21N B12803283 N-Methyl-ephenidine CAS No. 801141-29-7

N-Methyl-ephenidine

Cat. No.: B12803283
CAS No.: 801141-29-7
M. Wt: 239.35 g/mol
InChI Key: MJDUDHAPJCKZPF-UHFFFAOYSA-N
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Description

N-Methyl-ephenidine is a dissociative anesthetic that belongs to the diarylethylamine class of compounds. It has been studied for its potential use in treating neurotoxic injuries and has been sold online as a designer drug. The compound is known for its ability to act as an antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-ephenidine typically involves the reaction of 1,2-diphenylethylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1,2-diphenylethylamine attacks the methyl iodide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-ephenidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

N-Methyl-ephenidine exerts its effects primarily by acting as an antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound can inhibit excitatory neurotransmission, leading to its anesthetic and dissociative effects. The compound also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

N-Methyl-ephenidine is similar to other diarylethylamine compounds such as:

  • Ephenidine
  • Diphenidine
  • Methoxphenidine (MXP)
  • Fluorolintane

Compared to these compounds, this compound is unique in its specific binding affinity and pharmacological effects. It has a higher affinity for the NMDA receptor compared to some of its analogs, making it a more potent dissociative anesthetic .

Properties

CAS No.

801141-29-7

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-ethyl-N-methyl-1,2-diphenylethanamine

InChI

InChI=1S/C17H21N/c1-3-18(2)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3

InChI Key

MJDUDHAPJCKZPF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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